
In-Depth Technical Guide to Methyl 2-cyano-5-
fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 2-cyano-5-fluorobenzoate

Cat. No.: B1313774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl 2-cyano-5-
fluorobenzoate, a key chemical intermediate in the synthesis of various pharmaceutical

compounds. This document details its chemical and physical properties, safety and handling

guidelines, a detailed synthesis protocol, and its application in the development of targeted

therapies, with a focus on the inhibition of the Poly (ADP-ribose) polymerase (PARP) signaling

pathway.

Chemical and Physical Properties
Methyl 2-cyano-5-fluorobenzoate, identified by the CAS number 606080-43-7, is a fluorinated

aromatic compound with the molecular formula C₉H₆FNO₂.[1][2] Its structure, featuring a nitrile

group and a methyl ester ortho to each other on a fluorinated benzene ring, makes it a valuable

building block in medicinal chemistry. The strategic placement of the fluorine atom can enhance

the metabolic stability and binding affinity of derivative compounds.

Table 1: Physical and Chemical Properties of Methyl 2-cyano-5-fluorobenzoate
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Property Value Source

CAS Number 606080-43-7 [1]

Molecular Formula C₉H₆FNO₂ [1][2]

Molecular Weight 179.15 g/mol [2]

Appearance White to off-white solid
Inferred from similar

compounds

Melting Point Not available

Boiling Point Not available

Density Not available

Solubility

Soluble in organic solvents

such as DMF, THF, and

Chloroform.

Inferred from synthesis

protocols

Safety and Handling
Proper handling of Methyl 2-cyano-5-fluorobenzoate is crucial to ensure laboratory safety.

The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory

irritation.

Table 2: Safety Information for Methyl 2-cyano-5-fluorobenzoate
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Hazard Statement Precautionary Statement

Harmful if swallowed. Wash skin thoroughly after handling.

Causes skin irritation.
Do not eat, drink or smoke when using this

product.

Causes serious eye irritation.
Wear protective gloves/protective clothing/eye

protection/face protection.

May cause respiratory irritation.
IF SWALLOWED: Call a POISON

CENTER/doctor if you feel unwell. Rinse mouth.

IF ON SKIN: Wash with plenty of soap and

water.

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Avoid breathing

dust/fume/gas/mist/vapors/spray.

Use only outdoors or in a well-ventilated area.

Store in a well-ventilated place. Keep container

tightly closed.

Store locked up.

Dispose of contents/container to an approved

waste disposal plant.

Note: This is a summary of potential hazards and precautions. Always refer to the full Safety

Data Sheet (SDS) before handling the chemical.

Experimental Protocols: Synthesis of Methyl 2-
cyano-5-fluorobenzoate
The synthesis of Methyl 2-cyano-5-fluorobenzoate is typically achieved through a

nucleophilic aromatic substitution reaction, specifically a cyanation of a bromo-precursor.
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Reaction Scheme:

Reactants

Reaction Conditions

Products

Methyl 2-bromo-5-fluorobenzoate

Copper(I) Cyanide

Solvent:
Dimethylformamide (DMF)

Temperature:
Reflux (e.g., 90°C)

Methyl 2-cyano-5-fluorobenzoate

Copper(I) Bromide

By-product

Click to download full resolution via product page

Caption: Synthesis of Methyl 2-cyano-5-fluorobenzoate.

Detailed Methodology:

Reactant Preparation: Dissolve Methyl 2-bromo-5-fluorobenzoate in anhydrous N,N-

Dimethylformamide (DMF).

Degassing: Purge the solution with an inert gas, such as nitrogen, for approximately 5

minutes to remove dissolved oxygen.

Addition of Cyanide Source: Add Copper(I) cyanide to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 90°C) and maintain for a period of 90

minutes, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC

or LC-MS).

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an

organic solvent like ethyl acetate and filtered. The filtrate is then washed with brine and a

saturated sodium bicarbonate solution.

Purification: The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the

solvent is removed under reduced pressure to yield the crude product. Further purification

can be performed if necessary, though for many subsequent steps, the crude product may

be of sufficient purity.

Applications in Drug Development: Targeting the
PARP Signaling Pathway
Methyl 2-cyano-5-fluorobenzoate is a valuable precursor for the synthesis of various

heterocyclic compounds with therapeutic potential, particularly as antineoplastic agents.[3] One

of the key areas where such fluorinated benzonitriles are utilized is in the development of Poly

(ADP-ribose) polymerase (PARP) inhibitors.[4][5]

PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks. In

cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair

pathway for double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to

an accumulation of DNA damage that cannot be repaired, resulting in cell death through a

process known as synthetic lethality.[6]

The chemical scaffold provided by Methyl 2-cyano-5-fluorobenzoate is instrumental in

constructing the core structures of many PARP inhibitors. The cyano and ester groups offer

versatile points for chemical modification to optimize the binding affinity and selectivity of the

final drug candidate to the PARP enzyme's active site.

Logical Workflow for PARP Inhibitor Discovery:
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Starting Material:
Methyl 2-cyano-5-fluorobenzoate

Chemical Synthesis:
Modification of cyano and ester groups,

cyclization reactions

Library of PARP Inhibitor Candidates

In Vitro Screening:
PARP enzyme inhibition assays

Cell-Based Assays:
Testing on BRCA-deficient cancer cell lines

Lead Optimization

Identify potent and selective compounds

Structure-Activity Relationship (SAR) Studies

Preclinical and Clinical Development
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Caption: Drug discovery workflow for PARP inhibitors.

PARP Signaling Pathway in DNA Repair and Cancer Therapy:
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Caption: PARP signaling in DNA repair and its inhibition.
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Conclusion
Methyl 2-cyano-5-fluorobenzoate is a critically important chemical intermediate with

significant applications in the field of drug discovery and development. Its unique structural

features provide a versatile platform for the synthesis of complex bioactive molecules, most

notably PARP inhibitors for targeted cancer therapy. A thorough understanding of its properties,

safe handling procedures, and synthetic utility is essential for researchers and scientists

working at the forefront of medicinal chemistry and pharmaceutical development. Further

research into the biological activities of compounds derived from this scaffold holds promise for

the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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